

MMG-0358: A Potent and Selective Tool for Advancing IDO1 Research

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Compound of Interest

Compound Name: MMG-0358

Cat. No.: B609192

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For researchers, scientists, and drug development professionals investigating the role of Indoleamine 2,3-dioxygenase 1 (IDO1) in health and disease, the selection of a precise and reliable tool compound is paramount. This guide provides a comprehensive comparison of **MMG-0358** with other notable IDO1 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

MMG-0358 has emerged as a highly potent and selective inhibitor of IDO1, an enzyme that plays a critical role in immune regulation and is a key target in cancer immunotherapy.^{[1][2]} Belonging to the 4-aryl-1,2,3-triazole class of inhibitors, **MMG-0358** offers researchers a valuable tool to dissect the intricate functions of the IDO1 pathway.^{[3][4][5]} This guide will delve into the quantitative performance of **MMG-0358** in comparison to other well-characterized IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat, providing a clear rationale for its use in both in vitro and cellular studies.

Comparative Analysis of IDO1 Inhibitors

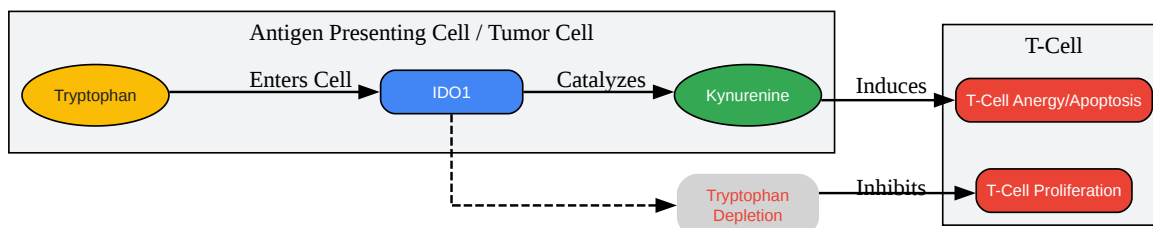
The efficacy of a tool compound is best assessed through a direct comparison of its inhibitory activity against its target. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **MMG-0358** and other leading IDO1 inhibitors in both enzymatic and cellular assays.

Compound	Target	Assay Type	IC50 (nM)	Selectivity vs. TDO	Reference(s)
MMG-0358	Human IDO1	Enzymatic (pH 7.4)	71	>1400-fold	
Human IDO1	Enzymatic (pH 6.5)	330			
Human IDO1	Cellular (unspecified)	80			
Mouse IDO1	Cellular (unspecified)	2	>50,000-fold		
Epacadostat	Human IDO1	Enzymatic	71.8	>1000-fold vs TDO & IDO2	
Human IDO1	Cellular (HeLa)	~10			
Mouse IDO1	Cellular (HEK293/MS R)	52.4			
Navoximod (NLG919)	Human IDO1	Enzymatic (Ki)	7	~20-fold vs TDO	
Human IDO1	Cellular	75-90			
Linrodostat (BMS-986205)	Human IDO1	Enzymatic	1.7	>1176-fold vs TDO	
Human IDO1	Cellular (HEK293)	1.1	No activity vs murine IDO2		
Human IDO1	Cellular (HeLa)	1.7			
Human IDO1	Cellular (SKOV3)	3.4			

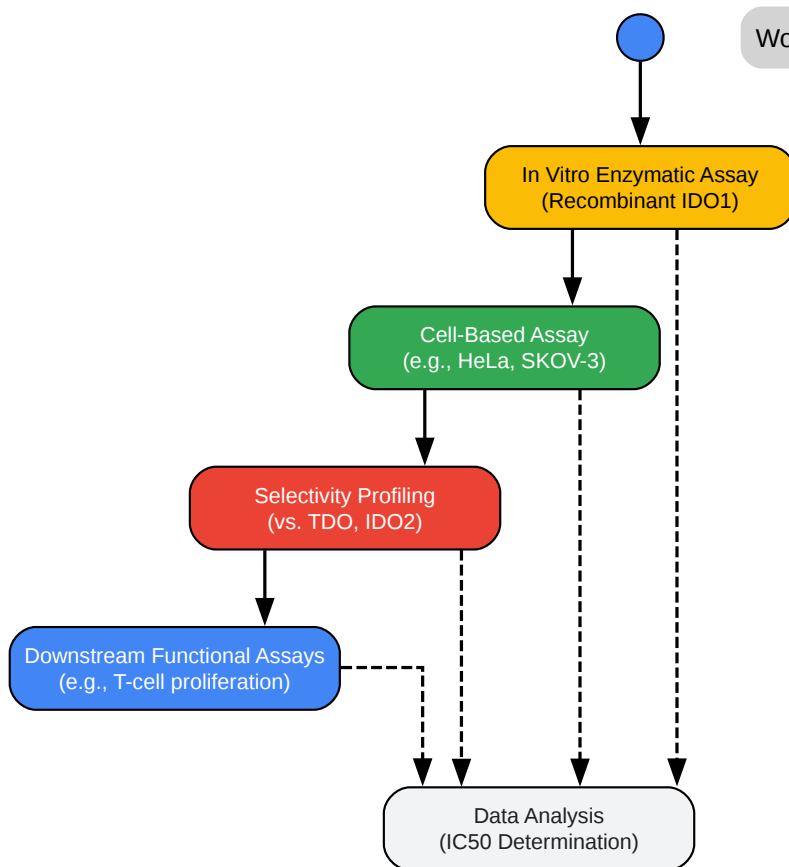
Understanding the IDO1 Signaling Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This enzymatic activity has profound implications for the immune system. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can create a tolerogenic microenvironment, a mechanism often exploited by tumors to evade immune surveillance.

IDO1 Signaling Pathway



Workflow for IDO1 Inhibitor Evaluation

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